![molecular formula C13H13N5O2 B2725005 7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-11-8](/img/structure/B2725005.png)

7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

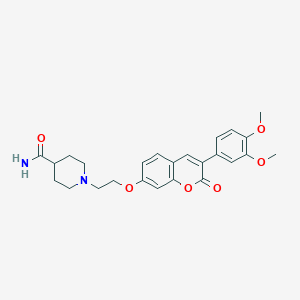

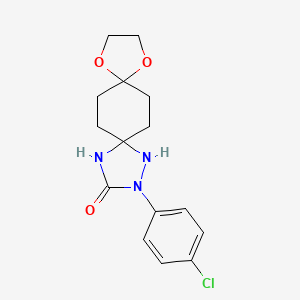

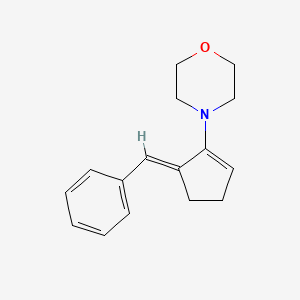

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . It is known to be a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another method involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis

The molecular structure of this compound is related to the [1,2,4]triazolo[1,5-a]pyrimidine class . The structure of these compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 185–187 °C . Another compound had a melting point of 228-229°C .科学的研究の応用

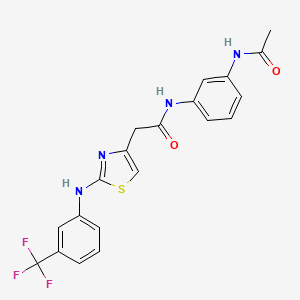

Synthesis and Biological Activity

A study by Gilava et al. (2020) detailed the synthesis of triazolopyrimidines using Biginelli protocol, focusing on compounds like 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing the multifaceted applications of triazolopyrimidines in therapeutic research (Gilava, Patel, Ram, & Chauhan, 2020).

Regioselective Synthesis

Drev et al. (2014) investigated the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which included the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. The study provides insights into the structural diversity achievable with triazolopyrimidine derivatives and their potential in drug development (Drev et al., 2014).

Antimicrobial and Antifungal Activities

Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives containing an isopropyl group, which were characterized and assessed for antibacterial and antifungal activities. This study underlines the potential of triazolopyrimidines in addressing microbial resistance through the development of new antimicrobial agents (Chauhan & Ram, 2019).

Anticonvulsant Properties

Divate and Dhongade-Desai (2014) explored the microwave-assisted synthesis of triazolopyrimidine-6-carbonitrile derivatives, evaluating them for potential anticonvulsant activity. The study highlights the rapid synthesis methods and the therapeutic value of triazolopyrimidine derivatives in treating convulsive disorders (Divate & Dhongade-Desai, 2014).

Supramolecular Chemistry

A study by Fonari et al. (2004) delved into the use of pyrimidine derivatives for creating hydrogen-bonded supramolecular assemblies. This research contributes to the understanding of triazolopyrimidines' role in the development of complex molecular architectures with potential applications in nanotechnology and materials science (Fonari et al., 2004).

作用機序

Target of Action

The primary target of 7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound: interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cell lines .

Biochemical Pathways

The inhibition of CDK2 by This compound affects the cell cycle progression pathway . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound’s potent inhibitory activity against cdk2 suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of This compound is the significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Like all chemical compounds, its stability, solubility, and overall activity could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .

特性

IUPAC Name |

7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-3-2-4-9(19)5-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPQRZKUBZREQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)